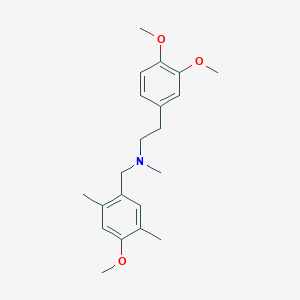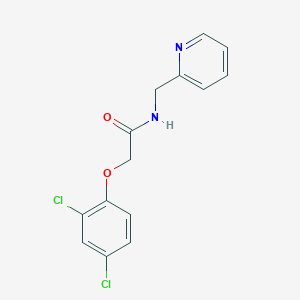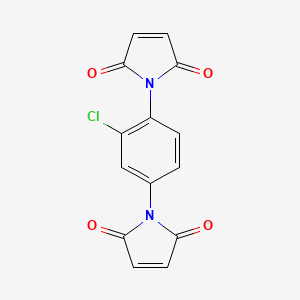
3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is a heterocyclic organic compound that contains two aromatic rings, pyrazine, and thiophene, in its structure.
作用機序
The mechanism of action of 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of enzymes, such as topoisomerase and protein kinase, that are involved in cellular processes. It has also been proposed that this compound may interact with DNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell migration and invasion, and reduce the expression of inflammatory cytokines. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models.
実験室実験の利点と制限
One of the advantages of using 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone in lab experiments is its potential as a multifunctional compound with various biological activities. This compound can be easily synthesized using simple reaction conditions and is relatively stable. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections. Another direction is to study the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, the development of new synthetic methods for this compound and its analogs can also be explored to improve their efficacy and bioavailability.
合成法
The synthesis method for 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone involves the reaction of 2-aminopyrazine and 2-thiophenecarboxaldehyde with anthranilic acid in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or acetic acid, and is carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.
科学的研究の応用
3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone has been extensively studied in scientific research due to its potential applications in various fields. This compound has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
3-pyrazin-2-yl-2-thiophen-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c21-16-11-4-1-2-5-12(11)19-15(13-6-3-9-22-13)20(16)14-10-17-7-8-18-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQYPXEBKOGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CS3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975907 |
Source


|
| Record name | 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one | |
CAS RN |
6050-04-0 |
Source


|
| Record name | 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5765479.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5765486.png)
![1-{3-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5765493.png)

![ethyl 4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5765504.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-isopropylurea](/img/structure/B5765510.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5765525.png)
![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)

![3-amino-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5765558.png)


![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)